molecular formula C9H12O4 B13324334 3-(2-Methoxyacetyl)cyclohexane-1,2-dione

3-(2-Methoxyacetyl)cyclohexane-1,2-dione

Katalognummer: B13324334
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: HVOZAILTVZZVDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyacetyl)cyclohexane-1,2-dione is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,2-dione, featuring a methoxyacetyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione typically involves the acylation of cyclohexane-1,2-dione with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyacetyl)cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: The methoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acylation reactions often use acyl chlorides and a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyacetyl)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions, particularly those involving diketone moieties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1,2-dione: The parent compound, lacking the methoxyacetyl group.

    3-Methyl-1,2-cyclohexanedione: A similar compound with a methyl group instead of a methoxyacetyl group.

    2-Acyl-cyclohexane-1,3-dione: Another derivative with different acyl groups.

Uniqueness

3-(2-Methoxyacetyl)cyclohexane-1,2-dione is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

3-(2-methoxyacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C9H12O4/c1-13-5-8(11)6-3-2-4-7(10)9(6)12/h6H,2-5H2,1H3

InChI-Schlüssel

HVOZAILTVZZVDG-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)C1CCCC(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.